4,4,4-Trifluoro-2-hydroxybutanoic acid

Descripción general

Descripción

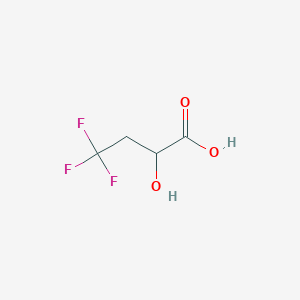

4,4,4-Trifluoro-2-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid backbone, along with a hydroxyl group on the second carbon.

Métodos De Preparación

The synthesis of 4,4,4-Trifluoro-2-hydroxybutanoic acid can be achieved through several routes. One common method involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions, followed by hydrolysis to yield the desired product . Industrial production methods typically involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex, which is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .

Análisis De Reacciones Químicas

4,4,4-Trifluoro-2-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 4,4,4-Trifluoro-2-hydroxybutanoic acid

This compound is a fluorinated organic compound with the molecular formula . It features three fluorine atoms on the terminal carbon of a butanoic acid backbone and a hydroxyl group on the second carbon. This compound has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in synthesizing various fluorinated compounds. These compounds are valuable in medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes.

Chemical Reactions:

- Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

- Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

This compound is used in studying enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated metabolites.

Medicine

This compound acts as an intermediate in synthesizing pharmaceuticals, particularly those requiring fluorinated analogs for enhanced metabolic stability and bioactivity.

Industry

In industry, this compound is used in producing agrochemicals and dyestuffs, where its unique properties contribute to developing more effective products.

Safety and Hazards

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl and carboxylic acid groups facilitate binding to active sites of enzymes, modulating their activity and influencing various biochemical pathways .

Comparación Con Compuestos Similares

4,4,4-Trifluoro-2-hydroxybutanoic acid can be compared with other fluorinated compounds such as:

4,4,4-Trifluorobutyric acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

4,4,4-Trifluoro-2-phenylbutanoic acid: Contains a phenyl group, which significantly alters its chemical properties and applications.

4,4,4-Trifluoro-2-butanone: A ketone derivative that is used in different synthetic applications compared to the hydroxy acid. The uniqueness of this compound lies in its combination of trifluoromethyl, hydroxyl, and carboxylic acid functionalities, which provide a versatile platform for various chemical transformations and applications.

Actividad Biológica

4,4,4-Trifluoro-2-hydroxybutanoic acid (TFHBA) is a fluorinated compound noted for its unique structural features, including a carboxylic acid group and a hydroxyl group. These characteristics contribute to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article reviews the biological activity of TFHBA, highlighting its synthesis, mechanisms of action, and relevant case studies.

TFHBA is represented by the molecular formula , and it appears as a white to yellow solid. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable component in drug design and development .

1. Pharmacological Applications

TFHBA has shown promise in various pharmacological applications due to its ability to form derivatives that act as ligands in asymmetric catalysis. These derivatives can enhance the selectivity and efficiency of catalysts used in organic transformations, which is crucial for synthesizing pharmaceuticals.

2. Antimicrobial Properties

Research indicates that TFHBA and its derivatives exhibit antimicrobial properties. For instance, studies have explored the synthesis of fluorinated esters from TFHBA that demonstrate increased potency against specific bacterial strains. The presence of the trifluoromethyl group is believed to play a significant role in enhancing these antimicrobial effects.

3. Enzymatic Activity

TFHBA has been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites, potentially leading to the development of new therapeutic agents targeting metabolic disorders .

Case Study 1: Synthesis of β-Amino-α-trifluoromethyl Alcohols

A notable study involved the conversion of ethyl trifluoroacetyl acetate into TFHBA derivatives, which were tested for their biological activity as glucocorticoid agonists. The derivatives exhibited varying degrees of activity, suggesting that modifications to the TFHBA structure can lead to significant changes in biological function .

Case Study 2: Antimicrobial Testing

In another study, researchers synthesized several TFHBA derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had enhanced activity compared to non-fluorinated counterparts, demonstrating the importance of fluorination in improving biological properties .

Research Findings

A comprehensive review of literature reveals several key findings regarding TFHBA's biological activity:

Propiedades

IUPAC Name |

4,4,4-trifluoro-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKVOERQNLHPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879090-39-8 | |

| Record name | 4,4,4-trifluoro-2-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.